4-tert-Butylbenzene-1-sulfinyl chloride
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Overview
Description
p-t-Butylbenzenesulfinyl chloride is an organic compound that belongs to the class of sulfinyl chlorides. It is characterized by the presence of a sulfinyl chloride group attached to a benzene ring, which is further substituted with a tert-butyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of p-t-butylbenzenesulfinyl chloride typically involves the reaction of p-t-butylbenzenesulfinic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinyl chloride. The general reaction can be represented as follows:
[ \text{p-t-Butylbenzenesulfinic acid} + \text{Thionyl chloride} \rightarrow \text{p-t-Butylbenzenesulfinyl chloride} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
In industrial settings, the production of p-t-butylbenzenesulfinyl chloride may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
p-t-Butylbenzenesulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfinyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl chlorides or reduced to form sulfides.
Addition Reactions: It can react with nucleophiles to form addition products.
Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved.
Scientific Research Applications
p-t-Butylbenzenesulfinyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Material Science: It is employed in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of p-t-butylbenzenesulfinyl chloride involves the reactivity of the sulfinyl chloride group. This group is highly electrophilic and can react with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
p-t-Butylbenzenesulfinyl chloride can be compared with other sulfinyl chlorides such as benzenesulfinyl chloride and p-toluenesulfinyl chloride. The presence of the tert-butyl group in p-t-butylbenzenesulfinyl chloride provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions. This makes it unique compared to other sulfinyl chlorides that lack such bulky substituents.
Similar compounds include:
- Benzenesulfinyl chloride
- p-Toluenesulfinyl chloride
- m-Toluenesulfinyl chloride
These compounds share similar chemical properties but differ in their substituents, which can affect their reactivity and applications.
Properties
IUPAC Name |
4-tert-butylbenzenesulfinyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClOS/c1-10(2,3)8-4-6-9(7-5-8)13(11)12/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJFEBMXSXBVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70794227 |
Source
|
Record name | 4-tert-Butylbenzene-1-sulfinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70794227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64790-77-8 |
Source
|
Record name | 4-tert-Butylbenzene-1-sulfinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70794227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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